molecular formula C11H11N3O B1421695 6-(2-Methoxyphenyl)pyrimidin-4-amine CAS No. 1142004-97-4

6-(2-Methoxyphenyl)pyrimidin-4-amine

Cat. No. B1421695
CAS RN: 1142004-97-4
M. Wt: 201.22 g/mol
InChI Key: PWPUZWZAALRSRH-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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properties

CAS RN

1142004-97-4

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-(2-methoxyphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3,(H2,12,13,14)

InChI Key

PWPUZWZAALRSRH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25% ammonia solution (10 ml) was added to a solution of 4-chloro-6-(2-methoxy-phenyl)-pyrimidine (2 g, 9.06 mmol) in 1,4-dioxane (10 ml) and the mixture was heated in a sealed tube at 110° C. for 8 hours with continuous stirring. The reaction mixture was allowed to cool to room temperature, concentrated under reduced pressure and extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered and concentrated under vacuum to give 6-(2-methoxy-phenyl)-pyrimidin-4-ylamine as a white solid. Yield: 1.6 g, 87.9%.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methoxyphenylboronic acid (20.0 g, 155 mmol) in 500 ml of 1,4-dioxane was added 200 ml of saturated aqueous sodium carbonate solution. Argon gas was purged for 30 min at room temperature. 4-Amino-6-chloropyrimidine (28.1 g, 186 mmol) and tetrakistriphenylphosphinepalladium (9.00 g, 77.5 mmol) were added to reaction mixture simultaneously and argon gas was bubbled for another 40 min The reaction mixture was heated to reflux for 16 h, TLC confirms completion of reaction and the mixture was concentrated under reduced pressure. The residue was partitioned between DCM and water. The organic layer was separated, washed with brine, water, dried (Na2SO4) and concentrated. The obtained crude residue purified through silica gel column chromatography eluting with 15% ethyl acetate in DCM to provide 6-(2-methoxyphenyl)pyrimidin-4-amine (18.0 g, 58%). 1H-NMR: (DMSO-d6) δ=8.17 (1H, s), 7.71 (1H, d), 7.41 (1H, t), 6.96-7.06 (2H, m), 6.95 (1H, s), 3.98 (3H, s); MS (m/z)=202.1 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
catalyst
Reaction Step Two

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